Deltarasin falls under the category of benzimidazole derivatives, which are known for their diverse biological activities, including anti-cancer properties. Its specific classification is as a small molecule inhibitor targeting the interaction between the KRAS protein and phosphodiesterase delta (PDEδ) .
The synthesis of Deltarasin involves a multi-step organic synthesis process that can be broken down into several key stages:
The molecular formula of Deltarasin is with a molecular weight of approximately 603.8 g/mol .
InChI=1S/C40H37N5O/c1-3-11...
C1CNCCC1[C@@H](COC2=CC=C(C=C2)...
These representations facilitate computational modeling and further studies on the compound's reactivity and interaction dynamics .
Deltarasin primarily functions as an inhibitor of the KRAS protein interaction with phosphodiesterase delta (PDEδ). This interaction is crucial in various signaling pathways associated with cancer progression.
Data from pharmacological studies indicate that Deltarasin effectively reduces tumor growth in specific cancer models .
Deltarasin exhibits several notable physical and chemical properties:
These properties influence its formulation and application in therapeutic settings .
Deltarasin has garnered attention for its potential applications in cancer therapeutics due to its ability to inhibit critical signaling pathways involved in tumor growth.
Given its mechanism of action, Deltarasin represents a promising candidate for targeted cancer therapies aimed at disrupting oncogenic signaling pathways .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: